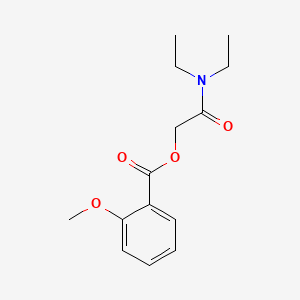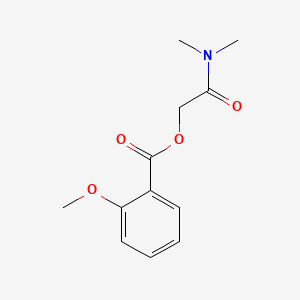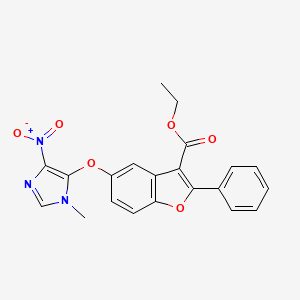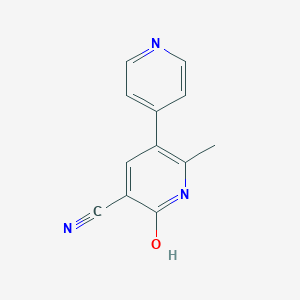
米力农
概述
描述
米力农是一种磷酸二酯酶 3 抑制剂,主要用作心力衰竭患者的肺血管扩张剂。 它通过增加心脏收缩力并降低肺血管阻力起作用 . 米力农以其正性肌力和负性频率效应而闻名,这有助于改善急性失代偿性心力衰竭患者的心脏功能和周围血管扩张 .
科学研究应用
米力农具有广泛的科学研究应用,包括:
作用机制
米力农通过抑制磷酸二酯酶 3 发挥作用,磷酸二酯酶 3 是负责降解 cAMP 的酶 . 通过阻止 cAMP 降解,米力农增加了细胞内 cAMP 的水平,导致蛋白激酶 A (PKA) 的活化增强。 PKA 磷酸化心脏收缩机制的各个组成部分,导致收缩力和心率增加 . 此外,米力农的血管扩张作用有助于减轻心脏的后负荷,改善其泵血作用 .
生化分析
Biochemical Properties
Milrinone plays a crucial role in biochemical reactions by inhibiting PDE-3, an enzyme responsible for the degradation of cAMP. By preventing the breakdown of cAMP, milrinone increases its intracellular concentration, leading to enhanced phosphorylation of various proteins involved in cardiac muscle contraction . Milrinone interacts with several biomolecules, including protein kinase A (PKA), which is activated by elevated cAMP levels. PKA phosphorylates key proteins in the heart muscle, thereby improving cardiac contractility and relaxation .
Cellular Effects
Milrinone exerts significant effects on various cell types, particularly cardiomyocytes. It enhances cardiac muscle contractility by increasing cAMP levels, which in turn activates PKA. This activation leads to the phosphorylation of proteins involved in calcium handling, such as phospholamban and the L-type calcium channel . Milrinone also influences cell signaling pathways, gene expression, and cellular metabolism by modulating cAMP levels. In endothelial cells, milrinone promotes vasodilation by increasing nitric oxide production .
Molecular Mechanism
At the molecular level, milrinone inhibits PDE-3, preventing the degradation of cAMP. The increased cAMP levels activate PKA, which phosphorylates various proteins involved in cardiac muscle contraction and relaxation . Milrinone’s positive inotropic effect is primarily due to the phosphorylation of phospholamban, which enhances calcium uptake into the sarcoplasmic reticulum, leading to improved cardiac muscle relaxation . Additionally, milrinone’s vasodilatory effect is mediated by the phosphorylation of myosin light chain kinase, which reduces vascular smooth muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of milrinone change over time. Milrinone is relatively stable, but its efficacy can diminish with prolonged use due to receptor desensitization and downregulation . In vitro studies have shown that milrinone maintains its positive inotropic and vasodilatory effects for up to 48 hours . Long-term use of milrinone in vivo has been associated with an increased risk of ventricular arrhythmias and sudden death .
Dosage Effects in Animal Models
The effects of milrinone vary with different dosages in animal models. At low doses, milrinone enhances cardiac contractility and promotes vasodilation without significant adverse effects . At high doses, milrinone can cause toxic effects, including hypotension and arrhythmias . Studies in animal models have shown that milrinone’s positive inotropic effects are dose-dependent, with a threshold effect observed at higher concentrations .
Metabolic Pathways
Milrinone is primarily excreted unchanged in the urine, with a minor fraction undergoing hepatic metabolism to form an inactive O-glucuronide metabolite . The major metabolic pathways for milrinone involve oxidative and conjugative processes, with glucuronidation being the primary pathway of biotransformation . Milrinone’s metabolism is influenced by renal function, and dose adjustments may be necessary in patients with impaired renal function .
Transport and Distribution
Milrinone is transported and distributed within cells and tissues primarily through passive diffusion . It has a volume of distribution of approximately 0.38-0.45 L/kg when administered intravenously . Milrinone binds to plasma proteins at a rate of 70-80%, which affects its distribution and bioavailability. The drug is rapidly distributed to cardiac and vascular tissues, where it exerts its pharmacological effects.
准备方法
米力农以 1-(4-吡啶基)-2-丙酮为原料合成。 该化合物在碱性条件下与α-(取代亚甲基)氰基乙酰胺进行加热反应生成米力农 . 该方法简单方便,适合工业化大规模生产,确保高收率和高纯度 .
化学反应分析
米力农会发生各种化学反应,包括:
氧化: 米力农在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变米力农的结构,可能改变其药理特性。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于所用试剂和条件。
相似化合物的比较
属性
IUPAC Name |
6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHRDRVRGEVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023324 | |
| Record name | Milrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Milrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1 mg/mL, 2.09e-01 g/L | |
| Record name | Milrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Milrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Heart failure is a condition characterized by the heart's inability to provide adequate perfusion to the peripheral tissues, resulting in systemic symptoms including pulmonary, gastrointestinal, renal, and cerebral dysfunction. Although the biochemical and physiological processes underlying heart failure complex and variable, one such physiological response regulated by the sympathetic nervous system involves the eventual downregulation of cardiac β-receptors, decreased catecholamine sensitivity, and a corresponding decrease in adenylyl-cyclase-mediated signalling pathways. Increased intracellular cAMP, mainly acting through protein kinase A, increases sarcolemmal calcium release through L-type calcium channels as well as calcium re-uptake mediated by phospholamban and troponin I; these actions correspond to positive inotropic and lusitropic effects, respectively. Milrinone is a partial competitive inhibitor of phosphodiesterase III (PDE-III), with a measured IC50 value of between 0.66 and 1.3 μM. As a PDE-III inhibitor, milrinone results in an increase in intracellular cAMP, responsible for its pharmacological effects, including positive inotropy, positive lusitropy, and vasodilation. As milrinone affects cAMP levels through PDE-III and not through β-adrenergic receptors, it is effective in patients who have downregulated or otherwise desensitized β-adrenergic receptors and can be administered together with β-agonists/antagonists. | |
| Record name | Milrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
78415-72-2 | |
| Record name | Milrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78415-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milrinone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078415722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | milrinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Milrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Milrinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MILRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU9YAX04C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Milrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>300 °C, > 300 °C | |
| Record name | Milrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Milrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)
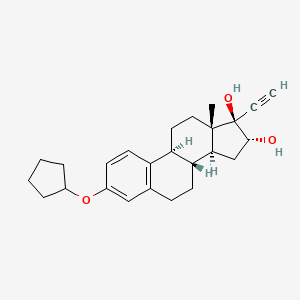
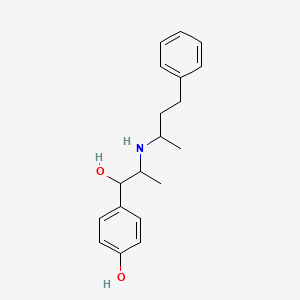
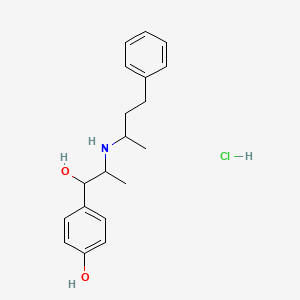
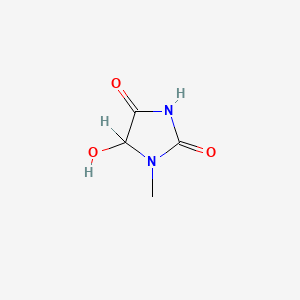

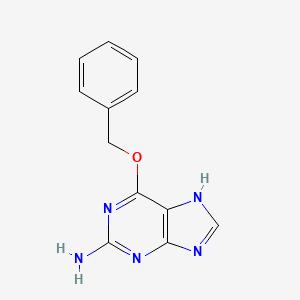
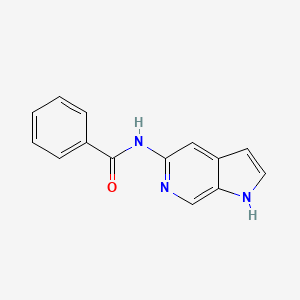
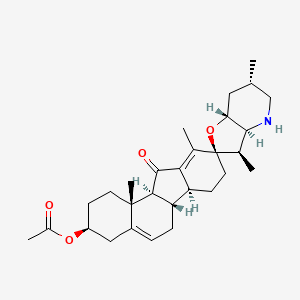
![N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide](/img/structure/B1677072.png)
